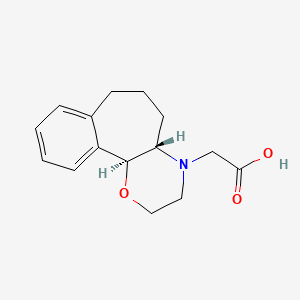![molecular formula C21H37NO B14317811 4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile CAS No. 113267-92-8](/img/structure/B14317811.png)
4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile is a complex organic compound that belongs to the class of substituted cyclohexanes This compound features a unique structure with a hydroxypropyl group, a pentyl group, and a carbonitrile group attached to a bicyclohexane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves multiple steps, starting from simpler cyclohexane derivatives. One common approach is to first prepare the bicyclohexane core through a Diels-Alder reaction, followed by functionalization of the core with the hydroxypropyl, pentyl, and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxypropyl and carbonitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)
- 1,1-Bis-(4-hydroxy-3-methylphenyl)-cyclohexane
Uniqueness
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Unlike similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
Eigenschaften
CAS-Nummer |
113267-92-8 |
|---|---|
Molekularformel |
C21H37NO |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
1-(3-hydroxypropyl)-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C21H37NO/c1-2-3-4-6-18-7-9-19(10-8-18)20-11-14-21(17-22,15-12-20)13-5-16-23/h18-20,23H,2-16H2,1H3 |
InChI-Schlüssel |
QYTXBKXGOKHJCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


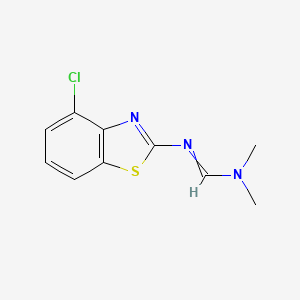
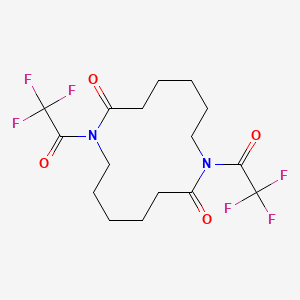
![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
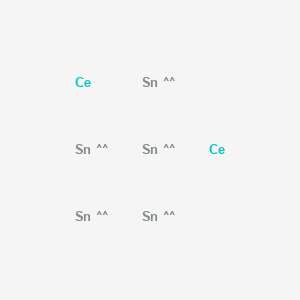
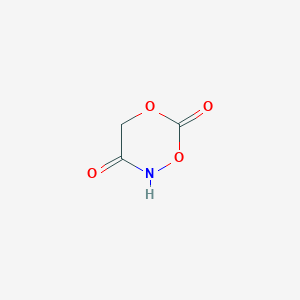
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)

![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
